molecular formula C10H15N3S B14334845 N-(3-Aminopropyl)-N'-phenylthiourea CAS No. 99473-71-9

N-(3-Aminopropyl)-N'-phenylthiourea

Cat. No.: B14334845
CAS No.: 99473-71-9
M. Wt: 209.31 g/mol
InChI Key: MASNQORRMCQSFX-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of both an aminopropyl group and a phenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Aminopropyl)-N’-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 3-aminopropylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-Aminopropyl)-N’-phenylthiourea may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N’-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-N’-phenylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminopropyl)-N’-dodecylpropane-1,3-diamine
  • N-(3-Aminopropyl)morpholine
  • 3-Aminopropyltriethoxysilane

Uniqueness

N-(3-Aminopropyl)-N’-phenylthiourea is unique due to the presence of both an aminopropyl group and a phenyl group attached to the thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

CAS No.

99473-71-9

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

1-(3-aminopropyl)-3-phenylthiourea

InChI

InChI=1S/C10H15N3S/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H2,12,13,14)

InChI Key

MASNQORRMCQSFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCN

Origin of Product

United States

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